Cas no 24006-29-9 (3,4-dihydroxy-2-methoxybenzaldehyde)
3,4-Dihydroxy-2-methoxybenzaldehyde is a phenolic aldehyde derivative with a molecular formula of C₈H₈O₄. This compound features a benzaldehyde core substituted with hydroxyl groups at the 3- and 4-positions and a methoxy group at the 2-position, imparting unique reactivity and solubility properties. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its ortho- and para-dihydroxy structure enhances chelating capabilities, making it useful in metal coordination chemistry. The compound’s stability under controlled conditions and its role in synthesizing biologically active molecules underscore its importance in research and industrial applications.
24006-29-9 structure
Product Name:3,4-dihydroxy-2-methoxybenzaldehyde
CAS No:24006-29-9
MF:C8H8O4
MW:168.146722793579
MDL:MFCD24675411
CID:1419533
PubChem ID:12194841
Update Time:2025-10-28
3,4-dihydroxy-2-methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde, 3,4-dihydroxy-2-methoxy-
- 3,4-dihydroxy-2-methoxybenzaldehyde
- DTXSID60479950
- SCHEMBL1004130
- DB-128130
- 24006-29-9
-
- MDL: MFCD24675411
- Inchi: 1S/C8H8O4/c1-12-8-5(4-9)2-3-6(10)7(8)11/h2-4,10-11H,1H3
- InChI Key: GGHQMCJKHUKPOJ-UHFFFAOYSA-N
- SMILES: O(C)C1C(=C(C=CC=1C=O)O)O
Computed Properties
- Exact Mass: 168.04224
- Monoisotopic Mass: 168.04225873g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- PSA: 66.76
3,4-dihydroxy-2-methoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-264432-1.0g |
3,4-dihydroxy-2-methoxybenzaldehyde |
24006-29-9 | 1.0g |
$0.0 | 2023-03-01 | ||
| Enamine | EN300-264432-1g |
3,4-dihydroxy-2-methoxybenzaldehyde |
24006-29-9 | 1g |
$0.0 | 2023-09-14 |
3,4-dihydroxy-2-methoxybenzaldehyde Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
24006-29-9 (3,4-dihydroxy-2-methoxybenzaldehyde) Related Products
- 86-51-1(2,3-Dimethoxybenzaldehyde)
- 5556-84-3(2,3,5-Trimethoxybenzaldehyde)
- 4460-86-0(Asaraldehyde)
- 22383-86-4(2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde)
- 2103-57-3(2,3,4-Trimethoxybenzaldehyde)
- 148-53-8(2-Hydroxy-3-methoxybenzaldehyde)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
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